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molecular formula C11H13ClO2S B8600168 (3-Chloro-4-methylsulfanyl-phenyl)-acetic acid ethyl ester

(3-Chloro-4-methylsulfanyl-phenyl)-acetic acid ethyl ester

Cat. No. B8600168
M. Wt: 244.74 g/mol
InChI Key: MWVQNJRUTWNGJI-UHFFFAOYSA-N
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Patent
US06610846B1

Procedure details

A solution of acetoxy-(3-chloro-4-methylsulfanyl-phenyl)-acetic acid ethyl ester (1.47 g, 4.87 mmol) in hexamethylphosphoramide (7.2 mL) and methanol (20 μL) was treated with a 0.1M solution of samarium iodide in tetrahydrofuran (146 mL, 14.6 mmol). The reaction mixture was stirred at 25° C. under nitrogen for 6 min. During this time period, the reaction mixture changed from purple to white. The reaction mixture was diluted with water (150 mL) and then extracted with methylene chloride (3×100 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 4/1 hexanes/ethyl acetate) afforded (3-chloro-4-methylsulfanyl-phenyl)-acetic acid ethyl ester (0.71 g, 60%) as a light yellow oil: EI-HRMS m/e calcd for C11H13ClO2S (M+) 244.0324, found 244.0332.
Name
acetoxy-(3-chloro-4-methylsulfanyl-phenyl)-acetic acid ethyl ester
Quantity
1.47 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
samarium iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
146 mL
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
solvent
Reaction Step One
Quantity
20 μL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:19])[CH:5](OC(=O)C)[C:6]1[CH:11]=[CH:10][C:9]([S:12][CH3:13])=[C:8]([Cl:14])[CH:7]=1)[CH3:2].[I-].[Sm+3].[I-].[I-].O1CCCC1>CN(C)P(N(C)C)(N(C)C)=O.CO.O>[CH2:1]([O:3][C:4](=[O:19])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([S:12][CH3:13])=[C:8]([Cl:14])[CH:7]=1)[CH3:2] |f:1.2.3.4|

Inputs

Step One
Name
acetoxy-(3-chloro-4-methylsulfanyl-phenyl)-acetic acid ethyl ester
Quantity
1.47 g
Type
reactant
Smiles
C(C)OC(C(C1=CC(=C(C=C1)SC)Cl)OC(C)=O)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
samarium iodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Sm+3].[I-].[I-]
Name
Quantity
146 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
7.2 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Name
Quantity
20 μL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C. under nitrogen for 6 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
6 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)OC(CC1=CC(=C(C=C1)SC)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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